4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole
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Overview
Description
4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazole ring substituted with a 3,4,5-trimethoxyphenyl group. The unique structural features of this compound make it a valuable candidate for various scientific research applications, particularly in the development of anticancer agents .
Preparation Methods
The synthesis of 4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole typically involves the click reaction between an azide and an alkyne. One common method involves the reaction of 3,4,5-trimethoxyphenylacetylene with sodium azide in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, often at room temperature, and yields the desired triazole product with high efficiency . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole involves its interaction with tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of tubulin polymerization and the activation of apoptotic pathways.
Comparison with Similar Compounds
4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazole derivatives: These compounds also exhibit anticancer activity but may differ in their potency and selectivity.
3,4,5-Trimethoxyphenethylamine: Known for its hallucinogenic effects, this compound has a different mechanism of action and applications compared to this compound.
3,4,5-Trimethoxyphenyl isocyanate: Used in organic synthesis, this compound has different reactivity and applications.
The uniqueness of this compound lies in its potent anticancer activity and its ability to disrupt microtubule dynamics, making it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
The compound 4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential mechanisms of action associated with this compound.
Synthesis of this compound
The synthesis typically involves the reaction of azides with terminal alkynes under copper-catalyzed conditions (click chemistry). The resultant triazole structure is characterized by the presence of a phenyl group substituted with three methoxy groups at the 3-, 4-, and 5-positions. This substitution pattern is crucial for enhancing the biological activity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Tubulin Polymerization Inhibition : Compounds derived from this triazole have shown significant inhibition of tubulin polymerization. A study reported that specific derivatives exhibited IC50 values ranging from 0.57 to 5.7muM against various cancer cell lines including HCT116 and A549 . The mechanism involves disruption of mitotic spindle formation leading to cell cycle arrest and apoptosis.
- In Vitro Antiproliferative Activity : The compound demonstrated potent antiproliferative effects in vitro. For example, a derivative displayed a growth inhibition (GI) value of 86.28% against NSCL cancer cell line HOP-92 at a concentration of 10muM .
Antimicrobial Activity
In addition to anticancer properties, certain derivatives have been evaluated for their antimicrobial activities:
- Antimicrobial Testing : Some studies have reported that triazole derivatives exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, although specific activity levels vary widely among different derivatives .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are primarily linked to its ability to interact with cellular targets such as tubulin:
- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively dock into the colchicine binding site on tubulin . This interaction is believed to inhibit microtubule dynamics essential for cell division.
Case Studies and Research Findings
Properties
CAS No. |
918300-60-4 |
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Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-2H-triazole |
InChI |
InChI=1S/C11H13N3O3/c1-15-9-4-7(8-6-12-14-13-8)5-10(16-2)11(9)17-3/h4-6H,1-3H3,(H,12,13,14) |
InChI Key |
VMKLGRBWBREIOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNN=C2 |
Origin of Product |
United States |
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